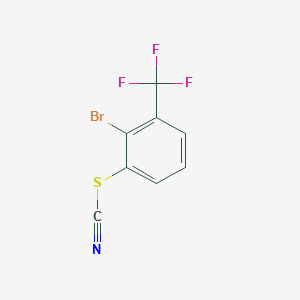
2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene is an organic compound with the molecular formula C8H3BrF3NS It is characterized by the presence of bromine, thiocyanate, and trifluoromethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of 2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene may involve large-scale bromination and thiocyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining high-purity products suitable for various applications .
化学反应分析
Types of Reactions
2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and thiocyanate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced species.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids can yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
科学研究应用
2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene has several scientific research applications, including:
Biology: The compound can be used to study the effects of trifluoromethyl and thiocyanate groups on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research into its potential as a precursor for drug development, particularly for compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
作用机制
The mechanism of action of 2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene involves its interaction with molecular targets through its functional groups. The bromine and thiocyanate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
相似化合物的比较
Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Similar in structure but lacks the thiocyanate group, making it less reactive in certain substitution reactions.
2,6-Ditrifluoromethylbromobenzene: Contains two trifluoromethyl groups, which can significantly alter its chemical properties and reactivity compared to 2-Bromo-1-thiocyanato-3-trifluoromethyl-benzene.
3-Bromobenzotrifluoride: Another related compound with a trifluoromethyl group, but without the thiocyanate group, affecting its overall reactivity and applications.
Uniqueness
This compound is unique due to the presence of both thiocyanate and trifluoromethyl groups, which impart distinct chemical properties and reactivity.
属性
IUPAC Name |
[2-bromo-3-(trifluoromethyl)phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-7-5(8(10,11)12)2-1-3-6(7)14-4-13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRDEYTYUMRBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC#N)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B8027152.png)
![N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B8027158.png)
![1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one](/img/structure/B8027165.png)
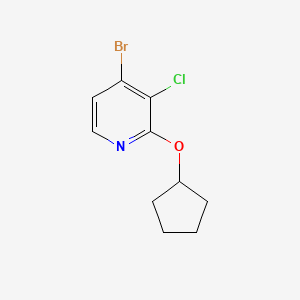
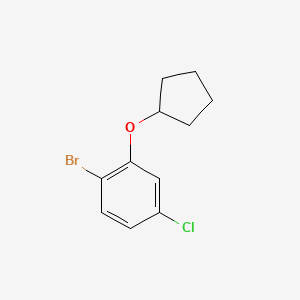
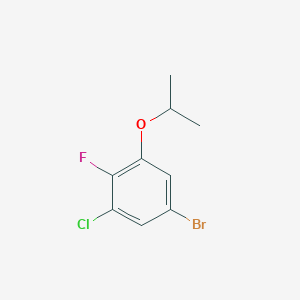
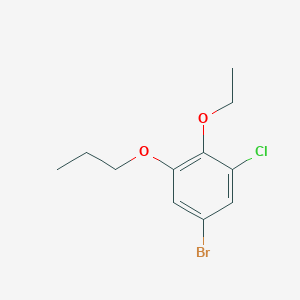
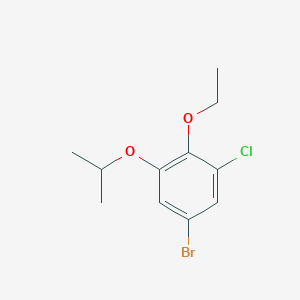
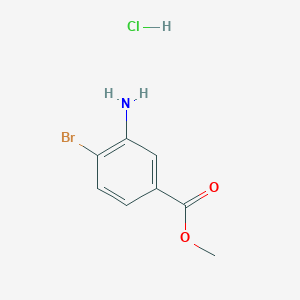
![4-[(2-Bromo-6-chlorophenyl)methyl]morpholine](/img/structure/B8027204.png)
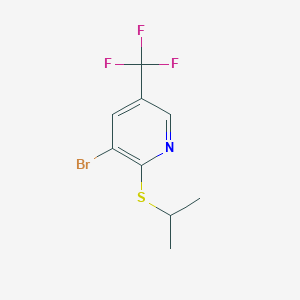

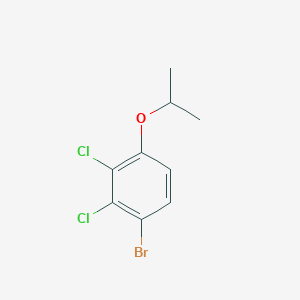
![5-Methoxy-thiazolo[5,4-b]pyridin-2-ol](/img/structure/B8027253.png)
